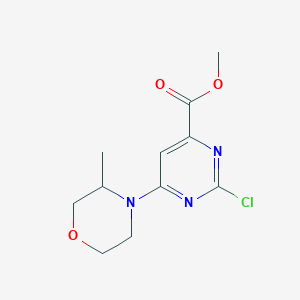![molecular formula C24H40O5 B14780719 4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)
4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-muricholic acid: is a bile acid predominantly found in mice, characterized by its unique hydroxyl group configuration at the 6-position in the β-configuration . It is one of the primary bile acids in mice, alongside alpha-muricholic acid and gamma-muricholic acid . This compound plays a significant role in bile acid metabolism and has been detected at low concentrations in human urine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-muricholic acid is synthesized from ursodeoxycholic acid through a hydroxylation reaction at the 6-position, facilitated by the enzyme cytochrome P450 Cyp2c70 . This enzyme is responsible for the species-specific differences in bile acid metabolism between mice and humans .
Industrial Production Methods: Industrial production of beta-muricholic acid involves the extraction and purification from murine bile or liver tissues. The process includes several steps such as solvent extraction, chromatographic separation, and crystallization to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions: Beta-muricholic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of reduced bile acids.
Substitution: Hydroxylation and conjugation reactions.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents such as sodium borohydride.
Substitution: Involves enzymes like cytochrome P450 for hydroxylation and conjugation with taurine or glycine.
Major Products:
Oxidation: Produces oxo-muricholic acids.
Reduction: Forms reduced bile acids.
Substitution: Results in tauro-beta-muricholic acid and glyco-beta-muricholic acid.
Aplicaciones Científicas De Investigación
Beta-muricholic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study bile acid chemistry and metabolism.
Biology: Investigates the role of bile acids in gut microbiota and metabolism.
Industry: Utilized in the development of bile acid-based pharmaceuticals and supplements.
Mecanismo De Acción
Beta-muricholic acid exerts its effects through several mechanisms:
Bile Acid Receptor Antagonism: Acts as an antagonist of the farnesoid X receptor (FXR), regulating bile acid metabolism and lipid homeostasis.
Cholesterol Desaturation: Reduces cholesterol absorption and promotes the dissolution of cholesterol gallstones.
Gut Microbiota Modulation: Influences gut microbiota composition and bile acid metabolism.
Comparación Con Compuestos Similares
- Alpha-muricholic acid
- Gamma-muricholic acid
- Ursodeoxycholic acid
- Chenodeoxycholic acid
Comparison: Beta-muricholic acid is unique due to its specific hydroxyl group configuration at the 6-position in the β-configuration, which distinguishes it from other muricholic acids and primary bile acids found in humans . This unique structure contributes to its specific biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C24H40O5 |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13?,14?,15?,16?,17?,18?,20?,21?,22?,23-,24-/m1/s1 |
Clave InChI |
DKPMWHFRUGMUKF-MBAYLLCKSA-N |
SMILES isomérico |
CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2C(C(C4[C@@]3(CCC(C4)O)C)O)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


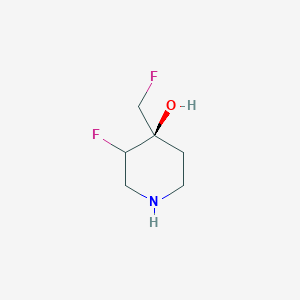
![(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14780646.png)
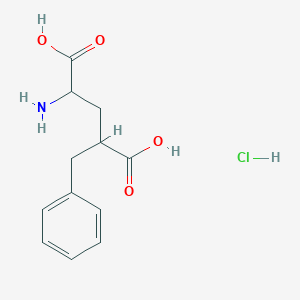

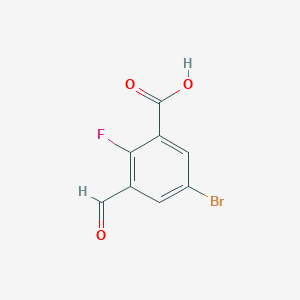
![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)
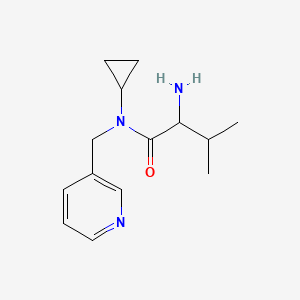

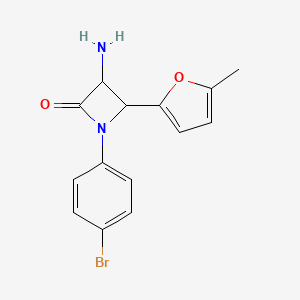



![[(10S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate](/img/structure/B14780715.png)
